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Compound of Interest

Compound Name:
Methyl 2-amino-5-phenyl-1,3-

thiazole-4-carboxylate

Cat. No.: B038076 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the chemical and biological

properties of the compound identified by CAS number 115174-39-5, chemically known as

methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. This molecule belongs to the 2-

aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal

chemistry due to its presence in a variety of biologically active agents. This document

summarizes its physicochemical characteristics, synthesis, pharmacological activities, and

toxicological profile, presenting data in a structured format for ease of reference and

comparison.

Chemical and Physical Properties
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a small molecule with the molecular

formula C₁₁H₁₀N₂O₂S. Its key chemical and physical properties are summarized in the table

below.
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Property Value Reference

CAS Number 115174-39-5 N/A

Molecular Formula C₁₁H₁₀N₂O₂S [1]

Molecular Weight 234.27 g/mol [1]

Melting Point 223-225 °C [1]

Appearance Pale yellow powder [1]

¹H NMR (270 MHz, DMSO-d₆)

δ (ppm)

3.65 (s, 3H), 7.25 (s, 2H),

7.29–7.39 (m, 5H)
[1]

¹³C NMR (270 MHz, DMSO-d₆)

δ (ppm)

128.35, 128.68, 129.88,

131.65, 131.98, 137.54,

164.19, 166.13

[1]

Mass Spectrometry

(FAB/NOBA-MS)

Calculated for C₁₁H₁₁N₂O₂S

(M+H)⁺: 235.0541, Found:

235.0545

[1]

Synthesis
The primary method for the synthesis of methyl 2-amino-5-phenyl-1,3-thiazole-4-
carboxylate and its analogs is the Hantzsch thiazole synthesis. This reaction involves the

condensation of an α-haloketone with a thioamide.

Hantzsch Thiazole Synthesis Workflow
The logical workflow for the Hantzsch synthesis of 2-aminothiazoles is depicted below.

α-Haloketone

Thiazoline Intermediate

Condensation

Thioamide

2-Aminothiazole ProductDehydration
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Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: General Procedure for the
Synthesis of Methyl 2-amino-5-phenylthiazole-4-
carboxylate
The synthesis of the title compound has been reported as part of a broader study on 2-

aminothiazole-4-carboxylate derivatives. The following is a general protocol adapted from the

literature.

Materials:

Appropriate α-haloketone precursor

Thiourea

Solvent (e.g., ethanol)

Procedure:

The α-haloketone precursor is dissolved in a suitable solvent, such as ethanol.

An equimolar amount of thiourea is added to the solution.

The reaction mixture is heated to reflux and stirred for a specified period, typically several

hours, while being monitored by thin-layer chromatography (TLC).

Upon completion of the reaction, the mixture is cooled to room temperature, and the solvent

is removed under reduced pressure.

The resulting crude product is purified, typically by recrystallization from a suitable solvent or

by column chromatography, to yield the pure methyl 2-amino-5-phenyl-1,3-thiazole-4-
carboxylate.
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Note: The specific α-haloketone precursor for this synthesis would be a methyl 2-halo-3-oxo-3-

phenylpropanoate.

Pharmacological and Toxicological Profile
Pharmacological Activity
The primary reported biological activity of methyl 2-amino-5-phenyl-1,3-thiazole-4-
carboxylate is its action against Mycobacterium tuberculosis.

Antitubercular Activity: In a study identifying novel antitubercular agents, methyl 2-amino-5-
phenyl-1,3-thiazole-4-carboxylate was evaluated for its activity against the H37Rv strain of

Mycobacterium tuberculosis. While some derivatives from the same 2-aminothiazole-4-

carboxylate scaffold showed potent inhibitory activity, with MIC values as low as 0.06 µg/mL,

the specific activity for this compound was part of a broader screening. The general class of 2-

aminothiazole derivatives is considered a promising template for the development of new anti-

tubercular drugs.[1]

Mechanism of Action: The broader class of 2-aminothiazole-4-carboxylate derivatives was

investigated for their potential to inhibit the β-ketoacyl-ACP synthase mtFabH, a key enzyme in

the fatty acid synthesis pathway of M. tuberculosis. However, it was noted that the most potent

antitubercular compounds within this series, including close analogs of the title compound, did

not show significant activity against mtFabH, suggesting an alternative mechanism of action is

responsible for their antimycobacterial effects.[1]

Toxicological Data
Limited specific toxicological data is available for CAS 115174-39-5. However, information on

related 2-aminothiazole derivatives provides some insight into the potential toxicological profile.

Cytotoxicity: A study on a closely related analog, methyl 2-amino-5-benzylthiazole-4-

carboxylate, showed no cytotoxicity against HS-27 cells at concentrations up to 100 µg/mL.[1]

This suggests that the core scaffold may have a favorable initial safety profile.

General Safety and Handling: Safety data sheets for similar 2-aminothiazole compounds

indicate that they may cause skin and eye irritation and may be harmful if swallowed or inhaled.
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Standard laboratory safety precautions, including the use of personal protective equipment

such as gloves and safety glasses, are recommended when handling this compound.

Signaling Pathways and Biological Interactions
While the specific signaling pathways modulated by methyl 2-amino-5-phenyl-1,3-thiazole-4-
carboxylate have not been elucidated, the broader 2-aminothiazole scaffold is known to

interact with a variety of biological targets, leading to a range of pharmacological effects. The

antitubercular activity of this compound suggests an interaction with a currently unidentified

target within Mycobacterium tuberculosis.

The proposed, though ultimately unconfirmed for the most active compounds, interaction with

mtFabH provides a hypothetical model for how this class of molecules could interfere with

bacterial metabolic pathways.

Hypothetical Interaction with mtFabH
The following diagram illustrates the hypothetical binding mode of 2-aminothiazole-4-

carboxylates within the active site of mtFabH, which involves key hydrogen bonding

interactions.

mtFabH Active Site

His244

Cys112

2-Aminothiazole-
4-carboxylate

H-bond with NH₂ group

Potential interaction

Click to download full resolution via product page

Caption: Hypothetical binding of a 2-aminothiazole-4-carboxylate inhibitor in the mtFabH active

site.
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Conclusion
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS 115174-39-5) is a member of the

2-aminothiazole class of compounds with reported antitubercular activity. While its precise

mechanism of action remains to be fully elucidated, the 2-aminothiazole scaffold represents a

promising starting point for the development of novel therapeutics. Further research is

warranted to explore its full pharmacological potential, delineate its mechanism of action, and

establish a comprehensive safety profile. This technical guide provides a foundational summary

of the current knowledge on this compound to aid researchers and drug development

professionals in their ongoing investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b038076?utm_src=pdf-body
https://www.benchchem.com/product/b038076?utm_src=pdf-custom-synthesis
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0005617
https://www.benchchem.com/product/b038076#cas-number-115174-39-5-properties
https://www.benchchem.com/product/b038076#cas-number-115174-39-5-properties
https://www.benchchem.com/product/b038076#cas-number-115174-39-5-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b038076?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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